

# An In-depth Technical Guide to Tenivastatin Calcium (CAS Number 530112-57-3)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Tenivastatin calcium |           |
| Cat. No.:            | B1250655             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Tenivastatin calcium (CAS 530112-57-3), the calcium salt of Tenivastatin (also known as Simvastatin acid), is the biologically active hydroxy acid form of the widely prescribed lipid-lowering drug, Simvastatin. As a potent and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, Tenivastatin calcium plays a crucial role in the modulation of the mevalonate pathway. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to Tenivastatin calcium. It includes detailed experimental protocols for relevant in vitro assays and visual representations of its primary signaling pathway and experimental workflows to support further research and development in cardiovascular diseases and oncology.

# Introduction

Tenivastatin, the active metabolite of the lactone prodrug Simvastatin, is a powerful inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By blocking the conversion of HMG-CoA to mevalonate, Tenivastatin not only reduces endogenous cholesterol production but also exerts a range of pleiotropic effects, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities. These properties have expanded its research applications beyond cardiovascular disease into the realm of oncology. This document serves as a core technical resource for professionals engaged in the study and development of **Tenivastatin calcium**.



# **Physicochemical Properties**

**Tenivastatin calcium** is a white to off-white solid. Its properties are summarized in the table below.

| Property          | Value                                                                      | Reference    |
|-------------------|----------------------------------------------------------------------------|--------------|
| CAS Number        | 530112-57-3                                                                |              |
| Molecular Formula | C50H78CaO12                                                                | [1]          |
| Molecular Weight  | 911.2 g/mol                                                                | [1]          |
| Solubility        | Slightly soluble in Acetonitrile,<br>DMSO, Ethyl Acetate, and<br>Methanol. |              |
| Storage           | Store at -20°C.                                                            | <del>-</del> |
| Stability         | Stable under recommended storage conditions.                               |              |

# **Mechanism of Action**

**Tenivastatin calcium** exerts its pharmacological effects primarily through the competitive inhibition of HMG-CoA reductase. This action blocks the synthesis of mevalonate, a critical precursor for cholesterol and various non-steroidal isoprenoids essential for cell function.

# **Inhibition of Cholesterol Synthesis**

The primary mechanism of Tenivastatin is the interruption of the mevalonate pathway, leading to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the circulation.





Click to download full resolution via product page

Figure 1: The Mevalonate Pathway and Inhibition by Tenivastatin Calcium.

# **Pleiotropic Effects**

Beyond lipid-lowering, the inhibition of the mevalonate pathway leads to a reduction in isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. By inhibiting prenylation, Tenivastatin modulates key cellular signaling pathways involved in proliferation, differentiation, apoptosis, and inflammation.

# **Quantitative Data**

The inhibitory potency of Tenivastatin (Simvastatin acid) against HMG-CoA reductase and its cytotoxic effects on various cancer cell lines are summarized below.

**Table 1: HMG-CoA Reductase Inhibition** 

| Compound         | Parameter | Value      | Conditions                                                                               | Reference |
|------------------|-----------|------------|------------------------------------------------------------------------------------------|-----------|
| Simvastatin      | Ki        | 0.1-0.2 nM | Cell-free assay                                                                          | [2]       |
| Simvastatin acid | IC50      | 3-20 nM    | HMG-CoA (20<br>μM), HMG-CoA<br>reductase (0.9<br>μg/ml), NADPH<br>in phosphate<br>buffer | [3]       |

# **Table 2: In Vitro Cytotoxicity (IC50 Values)**



| Cell Line  | Cancer Type           | IC50 (μM) | Incubation<br>Time | Reference |
|------------|-----------------------|-----------|--------------------|-----------|
| ECC-1      | Endometrial<br>Cancer | ~15       | 72 h               | [4]       |
| Ishikawa   | Endometrial<br>Cancer | ~17       | 72 h               | [4]       |
| MCF-7      | Breast Cancer         | 8.9       | 48 h               | [5][6]    |
| MDA-MB-231 | Breast Cancer         | 4.5       | 48 h               | [5][6]    |
| 4T1        | Breast Cancer         | ~2        | 48 h               | [7]       |
| CT26.WT    | Colon Cancer          | ~2        | 48 h               | [7]       |
| HCT-116    | Colon Cancer          | ~2        | 48 h               | [7]       |
| 5637       | Bladder Cancer        | ~2        | 48 h               | [7]       |
| RT4        | Bladder Cancer        | ~2        | 48 h               | [7]       |

# Experimental Protocols In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory activity of **Tenivastatin calcium** against HMG-CoA reductase by monitoring the consumption of NADPH at 340 nm.

#### Materials:

- Tenivastatin calcium (Simvastatin acid)
- HMG-CoA reductase enzyme
- HMG-CoA substrate
- NADPH



- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of **Tenivastatin calcium** in a suitable solvent (e.g., DMSO) and create serial dilutions.
  - Dilute HMG-CoA reductase and NADPH in assay buffer to the desired working concentrations.
  - Prepare the HMG-CoA substrate solution in assay buffer.
- Assay Setup:
  - In a 96-well plate, add the assay buffer, NADPH solution, and the **Tenivastatin calcium** dilutions (or vehicle control).
  - Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells except the blank.
  - Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Measurement:
  - Add the HMG-CoA substrate to all wells to start the reaction.
  - Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.
- Data Analysis:
  - Calculate the rate of NADPH consumption (decrease in absorbance over time).



 Plot the percentage of enzyme inhibition against the logarithm of the Tenivastatin calcium concentration to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

Figure 2: Workflow for In Vitro HMG-CoA Reductase Inhibition Assay.

# **Cell Viability Assay (MTT Assay)**

This protocol is for assessing the cytotoxic effects of **Tenivastatin calcium** on cancer cell lines.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Tenivastatin calcium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plate
- Microplate reader

#### Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment:
  - Treat the cells with various concentrations of **Tenivastatin calcium** and a vehicle control.
  - Incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition:



| 0 | Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the |
|---|------------------------------------------------------------------------------------|
|   | formation of formazan crystals.                                                    |

- · Solubilization:
  - Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measurement:
  - Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the percentage of viability against the logarithm of the Tenivastatin calcium concentration to determine the IC₅₀ value.

# **Apoptosis Assay (Annexin V Staining)**

This protocol details the detection of apoptosis induced by **Tenivastatin calcium** using Annexin V staining followed by flow cytometry.

#### Materials:

- Treated and control cells
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

#### Procedure:

Cell Preparation:



- Harvest cells after treatment with **Tenivastatin calcium**.
- Wash the cells with cold PBS.
- Staining:
  - Resuspend the cells in binding buffer.
  - Add Annexin V-FITC and PI to the cell suspension.
  - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry:
  - o Analyze the stained cells on a flow cytometer.
  - Annexin V-positive, PI-negative cells are considered early apoptotic.
  - Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

# **Signaling Pathways in Cancer**

In cancer cells, Simvastatin (the active form of which is Tenivastatin) has been shown to induce apoptosis and inhibit proliferation by modulating key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9]





Click to download full resolution via product page

Figure 3: Modulation of Cancer Cell Signaling by Tenivastatin Calcium.



Simvastatin has been observed to suppress the PI3K/Akt/mTOR pathway by enhancing PTEN expression and dephosphorylating downstream components.[8] Similarly, it inhibits the MAPK/ERK pathway by dephosphorylating Raf, MEK, and ERK.[9] These actions collectively lead to decreased cell proliferation and survival, and the induction of apoptosis.

# In Vivo Data Pharmacokinetics

Studies in rat models have investigated the pharmacokinetics of Simvastatin and its active metabolite, Simvastatin acid (Tenivastatin). Following oral administration of Simvastatin, Tenivastatin is readily detected in plasma. In a study with diabetic rats, oral administration of 20 mg/kg Simvastatin resulted in detectable plasma concentrations of Simvastatin acid.[7]

# **Toxicology**

The safety profile of Simvastatin is well-established. A material safety data sheet for **Tenivastatin calcium** hydrate indicates that no data is available for acute toxicity (oral, dermal, inhalation LD<sub>50</sub>).[10] It is recommended to handle the compound with appropriate personal protective equipment in a laboratory setting.

## Conclusion

**Tenivastatin calcium**, as the active form of Simvastatin, is a potent inhibitor of HMG-CoA reductase with significant therapeutic potential beyond its cholesterol-lowering effects. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a compound of high interest for oncological research. This technical guide provides a foundational understanding and practical protocols to facilitate further investigation into the multifaceted activities of **Tenivastatin calcium**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Tenivastatin Calcium | C50H78CaO12 | CID 11954370 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Cytotoxicity of Simvastatin in Human Breast Cancer MCF-7 and MDA-MB-231 Cell Lines -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Effect of Statins on a Variety of Null, Wild Type, and Mutant p53 Cancer Cell Lines [gavinpublishers.com]
- 8. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tenivastatin Calcium (CAS Number 530112-57-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250655#tenivastatin-calcium-cas-number-530112-57-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com